3-epi-Oleanolic Acid
3-epi-Oleanolic Acid
3-Epioleanolic acid, also known as epi-oleanolate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 3-Epioleanolic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-epioleanolic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 3-epioleanolic acid can be found in common sage. This makes 3-epioleanolic acid a potential biomarker for the consumption of this food product.
3-epioleanolic acid is a triterpenoid. It has a role as a metabolite.
3-epioleanolic acid is a triterpenoid. It has a role as a metabolite.
Brand Name:
Vulcanchem
CAS No.:
25499-90-5
VCID:
VC0107846
InChI:
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23+,27-,28+,29+,30-/m0/s1
SMILES:
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
Molecular Formula:
C30H48O3
Molecular Weight:
456.7 g/mol
3-epi-Oleanolic Acid
CAS No.: 25499-90-5
Reference Standards
VCID: VC0107846
Molecular Formula: C30H48O3
Molecular Weight: 456.7 g/mol
CAS No. | 25499-90-5 |
---|---|
Product Name | 3-epi-Oleanolic Acid |
Molecular Formula | C30H48O3 |
Molecular Weight | 456.7 g/mol |
IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23+,27-,28+,29+,30-/m0/s1 |
Standard InChIKey | MIJYXULNPSFWEK-KDQGZELNSA-N |
Isomeric SMILES | C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O |
SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Melting Point | 297-299°C |
Physical Description | Solid |
Description | 3-Epioleanolic acid, also known as epi-oleanolate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 3-Epioleanolic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-epioleanolic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 3-epioleanolic acid can be found in common sage. This makes 3-epioleanolic acid a potential biomarker for the consumption of this food product. 3-epioleanolic acid is a triterpenoid. It has a role as a metabolite. |
Synonyms | (3α)-3-Hydroxyolean-12-en-28-oic Acid; 3-Epioleanolic Acid; 3α-Hydroxyolean-12-en-28-oic Acid; Epioleanolic Acid; epi-Oleanolic Acid |
PubChem Compound | 11869658 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume